BenchChemオンラインストアへようこそ!

2,4-Diaminopteridine-6-carboxylic acid

Fluorescence spectroscopy Derivatization chemistry Methotrexate analysis

2,4-Diaminopteridine-6-carboxylic acid (CAS 716-74-5) is a bicyclic pteridine derivative bearing amino groups at the 2- and 4-positions and a carboxylic acid at the 6-position of the pteridine ring system. It is structurally related to the pteridine core of folic acid and methotrexate, and it serves as the stoichiometric oxidative cleavage product of methotrexate—a property that underpins its principal analytical application as a highly fluorescent derivatization endpoint for methotrexate quantification in pharmaceutical formulations and biological fluids.

Molecular Formula C7H6N6O2
Molecular Weight 206.165
CAS No. 716-74-5
Cat. No. B2639353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminopteridine-6-carboxylic acid
CAS716-74-5
Molecular FormulaC7H6N6O2
Molecular Weight206.165
Structural Identifiers
SMILESC1=C(N=C2C(=NC(=NC2=N1)N)N)C(=O)O
InChIInChI=1S/C7H6N6O2/c8-4-3-5(13-7(9)12-4)10-1-2(11-3)6(14)15/h1H,(H,14,15)(H4,8,9,10,12,13)
InChIKeyCXVOUUFGXQVMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminopteridine-6-carboxylic acid (CAS 716-74-5): Core Identity and Industrial Relevance


2,4-Diaminopteridine-6-carboxylic acid (CAS 716-74-5) is a bicyclic pteridine derivative bearing amino groups at the 2- and 4-positions and a carboxylic acid at the 6-position of the pteridine ring system [1]. It is structurally related to the pteridine core of folic acid and methotrexate, and it serves as the stoichiometric oxidative cleavage product of methotrexate—a property that underpins its principal analytical application as a highly fluorescent derivatization endpoint for methotrexate quantification in pharmaceutical formulations and biological fluids [2]. The compound is also catalogued as a synthetic building block, a methotrexate-related impurity marker, and a reference standard for chromatographic method development .

Why 2,4-Diaminopteridine-6-carboxylic acid Cannot Be Freely Substituted with In-Class Pteridine Analogs


Although several pteridine-6-carboxylic acid derivatives share a common bicyclic scaffold, their substitution patterns at the 2- and 4-positions dictate fundamentally different chemical reactivity, fluorescence profiles, and biological recognition. The 2,4-diamino motif in 2,4-diaminopteridine-6-carboxylic acid confers distinct oxidative cleavage chemistry from methotrexate and produces fluorescence excitation/emission maxima at approximately 369–380/460–465 nm, which differ from the corresponding folic acid cleavage product 2-amino-4-hydroxypteridine-6-carboxylic acid (λex/λem ~367/463 nm) [1]. Furthermore, the compound is a recognized methotrexate impurity and pralatrexate impurity, whereas its hydroxyl-substituted analog pterin-6-carboxylic acid (CAS 948-60-7) is not directly applicable to the same impurity profiling or derivatization workflows [2]. Simple substitution with the core heterocycle 2,4-diaminopteridine (lacking the 6-carboxylic acid) eliminates the essential carboxyl handle required for further conjugation, solid-phase extraction enrichment, and chromatographic retention in reversed-phase systems [3].

Quantitative Evidence Differentiating 2,4-Diaminopteridine-6-carboxylic acid from its Closest Analogs


Fluorescence Excitation/Emission Maxima Distinguish the Methotrexate Cleavage Product from the Folic Acid Cleavage Product

When methotrexate (MTX) undergoes oxidative cleavage, it yields 2,4-diaminopteridine-6-carboxylic acid with fluorescence excitation/emission maxima of 380/465 nm (electrochemical oxidation) [1] or 369/465 nm (potassium permanganate oxidation) [2]. In contrast, the structurally analogous oxidative cleavage product of folic acid—2-amino-4-hydroxypteridine-6-carboxylic acid—exhibits excitation/emission maxima at 367/463 nm [3]. The 11–13 nm red-shift in excitation wavelength for the MTX-derived product enables spectral discrimination in dual-analyte chromatographic methods.

Fluorescence spectroscopy Derivatization chemistry Methotrexate analysis

Detection Limit and Linear Range for Methotrexate via Cerium(IV) Trihydroxyhydroperoxide Oxidation with On-line Solid-Phase Enrichment

Using a packed-reactor of cerium(IV) trihydroxyhydroperoxide (CTH) to convert methotrexate to 2,4-diaminopteridine-6-carboxylic acid, followed by on-line solid-phase enrichment (ODS, 10 mm × 4.6 mm, 5 μm), the method achieved a detection limit of 0.08 ng/mL and a linear calibration range of 1.25–50 ng/mL (r² = 0.9997) [1]. By comparison, potassium permanganate oxidation without solid-phase enrichment yielded a detection limit of approximately 40 ng/mL (derived from the reported linear range of 40–400 ng/mL) [2], representing a ~500-fold improvement when the CTH/SPEn protocol is employed.

Analytical method validation Trace-level quantification Flow injection analysis

Co-Determination as Methotrexate Impurity Alongside Folic Acid via Densitometric TLC

A validated chromatographic-densitometric method simultaneously identifies and quantifies 2,4-diaminopteridine-6-carboxylic acid and folic acid as impurities in methotrexate active pharmaceutical ingredient [1]. The method exploits the compound's inherent UV absorbance and fluorescence for direct detection on TLC plates without additional derivatization. This stands in contrast to other methotrexate impurities such as 2,4-diamino-6-(hydroxymethyl)pteridine or 4-[N-(2,4-diamino-6-pteridinylmethyl)-N-methylamino]benzoic acid (DAMPA), which require separate, dedicated electrophoretic or chromatographic conditions [2].

Pharmaceutical impurity profiling Densitometry Methotrexate quality control

Synthetic Accessibility: Milder Permanganate Oxidation Conditions Relative to Traditional Pteridine-6-carboxylic Acid Syntheses

2,4-Diaminopteridine-6-carboxylic acid was prepared by permanganate oxidation of the corresponding 6-(2-furyl)-substituted 2,4-diaminopteridine under 'much milder conditions' than those typically required for pteridine-6-carboxylic acids [1]. The furan ring serves as a latent carboxyl synthon that is oxidatively unveiled, avoiding the harsh acidic or basic hydrolyses historically employed for direct carboxylation of the pteridine nucleus. Both 2,4-diaminopteridine-6-carboxylic acid and its 2-amino-4-hydroxy analog (pterin-6-carboxylic acid) were synthesized via this parallel furyl-oxidation strategy, but the diaminopteridine scaffold tolerates the oxidation conditions without competing ring degradation [1].

Heterocyclic synthesis Oxidative cleavage Pteridine chemistry

Role as Pralatrexate Impurity 1: Pharmacopoeial Reference Standard Identity

2,4-Diaminopteridine-6-carboxylic acid is formally designated as Pralatrexate Impurity 1 [1] and is available as a certified reference standard (TRC-D233225-50MG) through ISO/IEC 17043 compliant proficiency testing schemes . In contrast, closely related pteridine derivatives such as pterin-6-carboxylic acid or 2,4-diaminopteridine are not listed as specified impurities in the pralatrexate monograph. The compound is also separately catalogued as a methotrexate EP impurity, reinforcing its cross-pharmacopoeial relevance .

Reference standard Pralatrexate impurity Pharmacopoeial compliance

Stoichiometric Conversion from Methotrexate Enables Quantitative Recovery as a Surrogate Analyte

The oxidative cleavage of methotrexate to 2,4-diaminopteridine-6-carboxylic acid proceeds with quantitative stoichiometric conversion [1]. In the CTH-packed reactor method, breakthrough studies demonstrated >99% recovery of the fluorescent product on the ODS enrichment column when up to 10 mL of phosphate buffer was passed through, confirming complete trapping [2]. The potassium permanganate method achieved mean percentage recovery of 99.96–100.07% (SD 0.51–0.65%) in pharmaceutical formulations [3], and the electrochemical oxidation method showed recovery of 94.3–102.5% in human urine [4]. This near-quantitative conversion contrasts with alternative fluorimetric derivatization strategies for methotrexate (e.g., acetyl acetone–formaldehyde condensation or fluorescamine reaction) where reaction yields and matrix-dependent quenching are more variable.

Derivatization efficiency Oxidative cleavage Surrogate analyte

High-Impact Application Scenarios for 2,4-Diaminopteridine-6-carboxylic acid in Analytical and Pharmaceutical Workflows


Trace-Level Pharmacokinetic Monitoring of Methotrexate in Plasma and Urine

Clinical pharmacology laboratories requiring sub-ng/mL sensitivity for methotrexate therapeutic drug monitoring should prioritize 2,4-diaminopteridine-6-carboxylic acid as the derivatization endpoint. The CTH oxidation/SPEn protocol achieves a detection limit of 0.08 ng/mL with >99% recovery in plasma, outperforming direct UV-HPLC methods plagued by interfering endogenous peaks [1]. The electrochemical oxidation variant extends applicability to human urine with 94.3–102.5% recovery at a detection limit of 5.2 × 10⁻⁸ g/mL, making this compound the linchpin of highly sensitive fluorimetric MTX assays [2].

Methotrexate and Pralatrexate Impurity Profiling for Pharmacopoeial Compliance

Quality control units testing methotrexate or pralatrexate active pharmaceutical ingredient against EP/USP monographs require certified 2,4-diaminopteridine-6-carboxylic acid reference standard (TRC-D233225-50MG, ISO/IEC 17043) for impurity identification and quantification . The compound's co-determinability with folic acid on a single TLC-densitometric platform provides a cost-effective alternative to multi-instrument approaches, reducing method transfer and training overhead in GMP environments [3].

Green Analytical Method Development for Methotrexate Content Uniformity Testing

Pharmaceutical formulation scientists developing eco-friendly analytical procedures can leverage 2,4-diaminopteridine-6-carboxylic acid formation via potassium permanganate oxidation at high throughput (90 samples/h) with 99.96–100.07% recovery and RSD 0.51–0.65% [4]. The use of ethanol/phosphate buffer (5:95 v/v) as a green mobile phase for back-flush elution of the trapped fluorescent product eliminates acetonitrile from the workflow, aligning with ICH Q3C and solvent sustainability initiatives [1].

Environmental Fate and Degradation Studies of Anticancer Drug Residues

Environmental analytical chemists investigating methotrexate degradation in hospital wastewater can employ 2,4-diaminopteridine-6-carboxylic acid as a marker compound for oxidative degradation pathways. Non-thermal plasma treatment of methotrexate solutions yields this compound alongside N-(4-aminobenzoyl)-L-glutamic acid, and the resulting degradation mixture exhibits reduced toxicity toward freshwater Chlorella algae compared to the parent drug [5]. The compound's fluorescence properties facilitate sensitive tracking of degradation kinetics without radiolabeled tracers.

Quote Request

Request a Quote for 2,4-Diaminopteridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.